molecular formula C16H18N2O4S B2540889 N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1396848-89-7

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2540889
CAS RN: 1396848-89-7
M. Wt: 334.39
InChI Key: HESFEADPPLJJNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, furan-2-yl (phenyl)methanone derivatives, involves the establishment of their structures based on 1H-NMR, 13C-NMR, and mass spectral data . Another related compound, N′ - (furan-2-ylmethylene)-2-hydroxybenzohydrazide, was synthesized and characterized through various spectral studies .


Molecular Structure Analysis

The molecular structure of related compounds was established based on 1H-NMR, 13C-NMR, and mass spectral data . The ligand, N′ - (furan-2-ylmethylene)-2-hydroxybenzohydrazide, was found to exist in keto form .


Chemical Reactions Analysis

The ligand, N′ - (furan-2-ylmethylene)-2-hydroxybenzohydrazide, upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates, yielded complexes with a stoichiometric ratio of 1:2 (M:L) .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) describes the design, synthesis, and pharmacological evaluation of novel derivatives related to the furan compound family. These compounds were synthesized starting from 2-acetylfuran, followed by various chemical reactions, including Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride. The synthesized compounds exhibited significant antidepressant and antianxiety activities in pharmacological tests, demonstrating the potential therapeutic applications of such molecules (J. Kumar et al., 2017).

Biological Activity

Oleshchuk et al. (2019) conducted a study on the synthesis and biological activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives, demonstrating the analgesic and antibacterial properties of these compounds. This research highlights the diverse biological activities of furan-derived compounds, which may be relevant to the molecule (Alena L. Oleshchuk et al., 2019).

Catalytic Activity Enhancement

Bhunia et al. (2017) reported on N,N'-Bisoxalamides, including molecules similar to the one specified, and their role in enhancing the catalytic activity in Cu-catalyzed coupling reactions. This study underscores the utility of such compounds in facilitating chemical reactions, potentially offering a new avenue for research in catalysis and synthetic chemistry (Subhajit Bhunia et al., 2017).

Material Science Applications

Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, indicating the potential of furan derivatives in the development of new materials. This research is particularly relevant to the environmental and sustainable aspects of material science, highlighting the versatility of furan compounds in creating novel, eco-friendly materials (Yi Jiang et al., 2014).

Mechanism of Action

While the mechanism of action for the specific compound isn’t available, related furan-2-yl (phenyl)methanone derivatives have been screened for their in vitro protein tyrosine kinase inhibitory activity .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as protein tyrosine kinase inhibitory activity, as seen in related compounds . Additionally, the synthesis and characterization of more derivatives could provide valuable insights into structure-activity relationships .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(21,13-8-5-9-22-13)10-17-14(19)15(20)18-11-6-3-4-7-12(11)23-2/h3-9,21H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESFEADPPLJJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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